Sex pheromone inhibitor iad1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sex pheromones are chemical signals used by animals to attract mates. In insects, sex pheromones are used to find a suitable partner for reproduction. The sex pheromone inhibitor iad1 is a synthetic compound that has been developed to disrupt the mating behavior of insects.

Mecanismo De Acción

Iad1 works by interfering with the detection of sex pheromones by male insects. Male insects use specialized olfactory receptors to detect the sex pheromones released by female insects. Iad1 disrupts this process by binding to the receptors and preventing them from detecting the pheromones. This results in confusion and disorientation of the male insects, making it difficult for them to locate females for mating.

Efectos Bioquímicos Y Fisiológicos

Iad1 has been shown to have no toxic effects on non-target organisms, including humans and other animals. It is also biodegradable, making it an environmentally friendly alternative to traditional pesticides. However, iad1 can have some physiological effects on insects, including reduced mating behavior and reduced fecundity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Iad1 has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively inexpensive compared to other pest control agents. However, iad1 has some limitations in lab experiments. It can be difficult to control the concentration of iad1 in the environment, which can affect the results of experiments. It can also be difficult to determine the optimal concentration of iad1 for different insect species.

Direcciones Futuras

There are several future directions for research on iad1. One area of research is the development of more effective formulations of iad1. This could include the use of microencapsulation or other techniques to improve the delivery of iad1 to insects. Another area of research is the identification of new insect species that are susceptible to iad1. This could expand the range of pests that can be controlled using iad1. Finally, research could be conducted to determine the long-term effects of iad1 on insect populations and the environment.

Métodos De Síntesis

The synthesis of iad1 involves the use of a chemical reaction between two compounds. The first compound is a derivative of 4-hydroxybenzaldehyde, which is reacted with a derivative of 2,4-dinitrophenylhydrazine. The resulting product is iad1. The synthesis method has been optimized to produce high yields of pure iad1.

Aplicaciones Científicas De Investigación

Iad1 has been extensively studied for its potential use as a pest control agent. It has been shown to be effective in disrupting the mating behavior of several insect species, including the diamondback moth, the oriental fruit moth, and the codling moth. Iad1 has also been shown to be effective in reducing the damage caused by these insects to crops.

Propiedades

Número CAS |

101848-26-4 |

|---|---|

Nombre del producto |

Sex pheromone inhibitor iad1 |

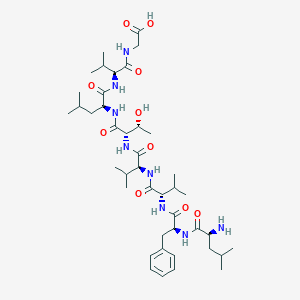

Fórmula molecular |

C42H70N8O10 |

Peso molecular |

847.1 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1 |

Clave InChI |

HHLGIVVEXQRCLK-GSNOCNGZSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

Otros números CAS |

101848-26-4 |

Secuencia |

LFVVTLVG |

Sinónimos |

Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine sex pheromone inhibitor iAD1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)